

# (Rac)-Lartesertib: A Selective ATM Kinase Inhibitor for Cancer Therapy

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## Compound of Interest

Compound Name: (Rac)-Lartesertib

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**(Rac)-Lartesertib**, also known as M4076, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway, particularly in sensing and initiating the repair of DNA double-strand breaks (DSBs). [2][4] In many cancer cells, the DDR pathway is upregulated, enabling them to survive the DNA damage caused by chemo- and radiotherapy.[5] By inhibiting ATM, Lartesertib prevents the activation of DNA damage checkpoints and disrupts DNA repair, leading to the accumulation of DNA damage and subsequent apoptosis of cancer cells.[3] This mechanism of action makes Lartesertib a promising candidate for sensitizing tumors to DNA-damaging agents and for use in combination therapies.[1][4]

## Biochemical and Cellular Activity

Lartesertib has demonstrated sub-nanomolar potency in biochemical assays and effective target engagement in cellular models. Its high selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent.

## Table 1: Biochemical Potency of Lartesertib

Target	IC50	Assay Conditions
ATM Kinase	< 1 nM	ATP-competitive assay
ATM Kinase	0.2 nM	Near ATM Km ATP concentration

Data sourced from multiple preclinical studies.[\[1\]](#)[\[6\]](#)

**Table 2: Cellular Activity of Lartesertib**

Cell Lines	Cellular IC50 (ATM/CHK2 phosphorylation)	Assay Conditions
Panel of 8 cancer cell lines	9 - 64 nM	Inhibition of IR-induced phosphorylation

This data represents the effective concentration range for target inhibition in a cellular context.  
[\[4\]](#)

## Kinase Selectivity

A key feature of Lartesertib is its exceptional selectivity for ATM kinase. This specificity is critical for reducing the potential for off-target toxicities.

**Table 3: Kinase Selectivity Profile of Lartesertib**

Kinase Panel	Concentration	Result
583 kinases	100 nM	No inhibition observed

This broad screening demonstrates the high selectivity of Lartesertib for its intended target.[\[3\]](#)

## Preclinical In Vivo Efficacy

Preclinical studies using xenograft models have shown that Lartesertib, in combination with DNA-damaging therapies, leads to significant tumor growth inhibition and even complete tumor regression.

Table 4: In Vivo Efficacy of Lartesertib in Combination with Radiotherapy

Xenograft Model	Treatment	Outcome
FaDu (human squamous cell carcinoma)	Lartesertib + Ionizing Radiation	Complete tumor regression
Triple-negative breast cancer (26 models)	Lartesertib + ATR inhibitor	Significant tumor growth inhibition

These studies highlight the potent radiosensitizing and synergistic effects of Lartesertib.[\[3\]](#)[\[7\]](#)

Clinical Pharmacokinetics

The first-in-human Phase I study of Lartesertib has provided initial pharmacokinetic data in patients with advanced solid tumors.

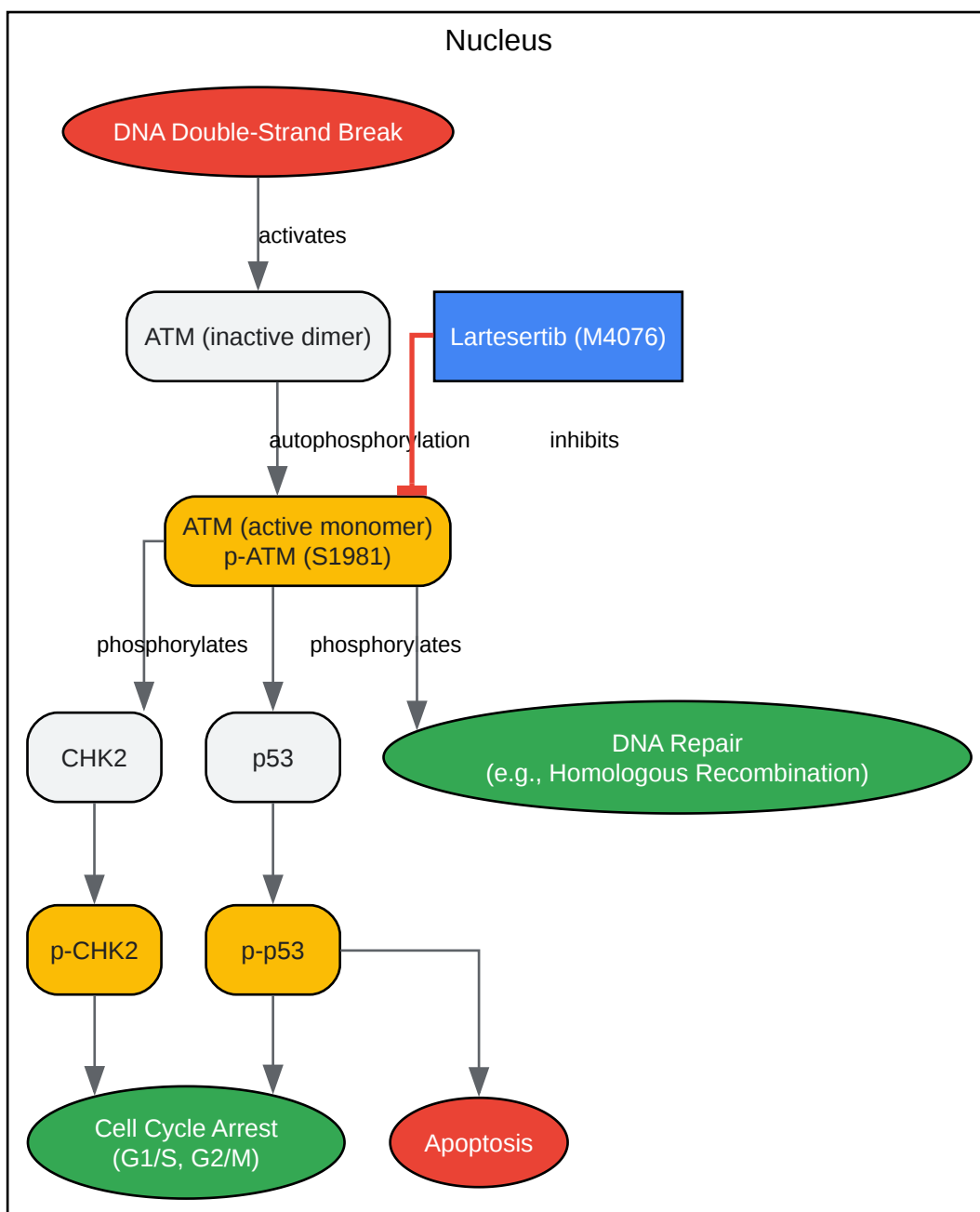
Table 5: Pharmacokinetic Parameters of Lartesertib in Humans

Parameter	Value	Dosing
Median Tmax	~0.5 - 2 hours	100-400 mg once daily
Mean Elimination Half-life (t1/2)	~2 - 10 hours	100-400 mg once daily

These results indicate rapid absorption and a manageable half-life for once-daily oral dosing.[\[8\]](#)

Signaling Pathways and Experimental Workflows

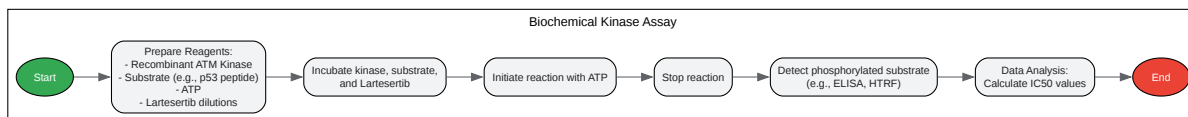
ATM Signaling Pathway and Lartesertib's Mechanism of Action



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Caption: ATM signaling pathway initiated by DNA double-strand breaks and the inhibitory action of Lartisertib.

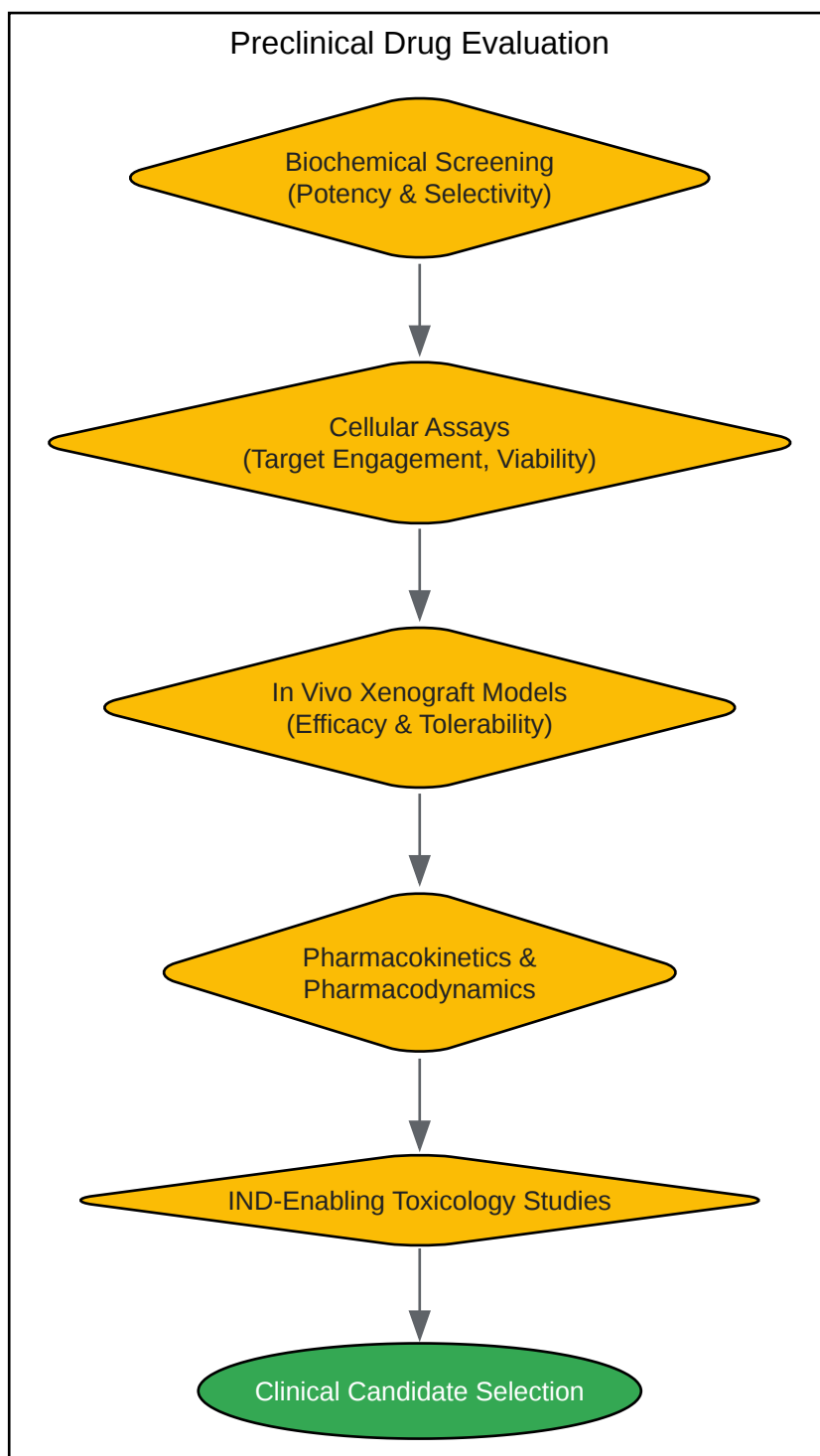
## Experimental Workflow: ATM Kinase Inhibition Assay



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Caption: A generalized workflow for determining the in vitro potency of an ATM inhibitor like Lartesertib.

## Logical Flow for Preclinical Evaluation of an ATM Inhibitor



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Caption: Logical progression of preclinical studies for the development of an ATM inhibitor.

## Detailed Experimental Protocols

The following are representative methodologies for key experiments used in the evaluation of Lartesertib, based on standard practices in the field.

### ATM Kinase Inhibition Assay (Biochemical)

- **Reagents and Materials:** Recombinant human ATM kinase, biotinylated peptide substrate (e.g., a p53-derived peptide), ATP, Lartesertib in various concentrations, assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT), streptavidin-coated plates, phospho-specific antibody conjugated to a reporter (e.g., HRP or a fluorescent probe), and a suitable detection substrate.
- **Procedure:**
  1. Add assay buffer to the wells of a streptavidin-coated microplate.
  2. Add serial dilutions of Lartesertib or vehicle control (DMSO) to the wells.
  3. Add recombinant ATM kinase and the biotinylated peptide substrate to the wells and incubate to allow for inhibitor binding.
  4. Initiate the kinase reaction by adding a solution of ATP.
  5. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
  6. Stop the reaction by adding a solution containing EDTA.
  7. Wash the plate to remove unbound reagents.
  8. Add the phospho-specific detection antibody and incubate to allow for binding to the phosphorylated substrate.
  9. Wash the plate to remove unbound antibody.
  10. Add the detection substrate and measure the signal (absorbance or fluorescence) using a plate reader.

- **Data Analysis:** The signal intensity is inversely proportional to the inhibitory activity of Lartesertib. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

## Western Blotting for Phospho-ATM and Downstream Targets

- **Cell Culture and Treatment:**
  1. Plate cancer cells (e.g., FaDu, A549) and allow them to adhere overnight.
  2. Pre-treat the cells with various concentrations of Lartesertib or vehicle for a specified time (e.g., 1 hour).
  3. Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or a radiomimetic chemical.
  4. Harvest the cells at different time points post-treatment.
- **Protein Extraction and Quantification:**
  1. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  2. Clarify the lysates by centrifugation.
  3. Determine the protein concentration of the supernatants using a BCA assay.
- **SDS-PAGE and Western Blotting:**
  1. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  2. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  4. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.



5. Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-Chk2 (Thr68), total Chk2, and a loading control (e.g.,  $\beta$ -actin or GAPDH) overnight at 4°C.
  6. Wash the membrane with TBST.
  7. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
  8. Wash the membrane with TBST.
  9. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein and loading control.

## Cellular Viability (Clonogenic Survival) Assay

- Cell Plating and Treatment:
  1. Plate a known number of cells in multi-well plates and allow them to attach.
  2. Treat the cells with Lartisertib at various concentrations for a defined period.
  3. Expose the cells to a range of doses of ionizing radiation.
  4. Remove the drug-containing medium and replace it with fresh medium.
- Colony Formation:
  1. Incubate the plates for 10-14 days to allow for colony formation.
  2. Fix the colonies with a methanol/acetic acid solution.
  3. Stain the colonies with crystal violet.
- Quantification and Analysis:
  1. Count the number of colonies (typically defined as containing >50 cells).

2. Calculate the surviving fraction for each treatment condition relative to the untreated control.
3. Analyze the data to determine the dose-enhancement factor of Lartesertib.

## In Vivo Xenograft Studies

- Animal Models and Tumor Implantation:
  1. Use immunodeficient mice (e.g., nude or SCID).
  2. Subcutaneously implant a suspension of human cancer cells (e.g., FaDu) into the flank of each mouse.
  3. Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm<sup>3</sup>).
- Treatment Regimen:
  1. Randomize the mice into treatment groups (e.g., vehicle control, Lartesertib alone, radiation alone, Lartesertib + radiation).
  2. Administer Lartesertib orally at a predetermined dose and schedule.
  3. Deliver a fractionated course of ionizing radiation to the tumors.
- Efficacy Assessment:
  1. Measure tumor volume using calipers at regular intervals.
  2. Monitor the body weight and overall health of the mice as indicators of toxicity.
  3. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target modulation).
- Data Analysis:
  1. Plot tumor growth curves for each treatment group.

2. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between groups.

## Conclusion

**(Rac)-Lartisertib** is a potent, selective, and orally bioavailable ATM kinase inhibitor with a compelling preclinical profile. Its ability to effectively sensitize cancer cells to DNA-damaging agents has been demonstrated in both in vitro and in vivo models. The initial clinical data on its pharmacokinetics and safety are encouraging. Ongoing and future clinical trials will further elucidate the therapeutic potential of Lartisertib, particularly in combination with radiotherapy, chemotherapy, and other DDR inhibitors, for the treatment of a range of solid tumors. This in-depth guide provides a comprehensive overview of the technical data and methodologies that form the basis of its development, serving as a valuable resource for the scientific and drug development community.

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